molecular formula C23H18N4O2 B6122435 9-(4-methylbenzyl)-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole

9-(4-methylbenzyl)-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole

Cat. No. B6122435
M. Wt: 382.4 g/mol
InChI Key: FNRQQTYRYOMRNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(4-methylbenzyl)-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole, also known as MBZ, is a synthetic compound that belongs to the class of benzimidazole derivatives. It has been widely studied for its potential applications in scientific research, particularly in the fields of cancer therapy and infectious disease treatment. In

Mechanism of Action

The mechanism of action of 9-(4-methylbenzyl)-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole is not fully understood, but studies have shown that it works by inhibiting the activity of various enzymes in the body. It is believed that 9-(4-methylbenzyl)-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole inhibits the activity of tubulin, which is essential for the formation of the microtubules that make up the cytoskeleton of cells. This disruption of the cytoskeleton leads to the induction of apoptosis in cancer cells and the death of parasites.
Biochemical and Physiological Effects
9-(4-methylbenzyl)-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes in the body, including tubulin, which is essential for the formation of the microtubules that make up the cytoskeleton of cells. This disruption of the cytoskeleton leads to the induction of apoptosis in cancer cells and the death of parasites.

Advantages and Limitations for Lab Experiments

One of the main advantages of 9-(4-methylbenzyl)-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole in lab experiments is its broad-spectrum activity against various cancer cells and parasites. Its ability to induce apoptosis in cancer cells and the death of parasites makes it a promising candidate for further research. However, one of the limitations of 9-(4-methylbenzyl)-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole is its low solubility in water, which can make it difficult to administer in certain lab experiments.

Future Directions

There are several future directions for research on 9-(4-methylbenzyl)-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole. One area of research is to investigate its potential as an anticancer agent in combination with other drugs. Another area of research is to explore its potential as an antiparasitic agent in the treatment of neglected tropical diseases. Additionally, further research is needed to fully understand the mechanism of action of 9-(4-methylbenzyl)-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole and to develop more effective synthesis methods for the compound.
Conclusion
9-(4-methylbenzyl)-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its broad-spectrum activity against various cancer cells and parasites makes it a promising candidate for further research. While there are limitations to its use in lab experiments, the potential benefits of 9-(4-methylbenzyl)-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole make it an important area of research for the future.

Synthesis Methods

The synthesis of 9-(4-methylbenzyl)-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole involves the reaction of 2-phenyl-1,3-dinitroso propane with 4-methylbenzylamine in the presence of a catalyst. The resulting product is then treated with a mixture of phosphorus oxychloride and dimethylformamide to produce the final compound. The yield of the synthesis method is around 70%.

Scientific Research Applications

9-(4-methylbenzyl)-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its potential as an anticancer agent. Studies have shown that 9-(4-methylbenzyl)-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole inhibits the growth of various cancer cells, including breast, lung, and prostate cancer cells. It does so by inducing apoptosis, or programmed cell death, in these cells.
9-(4-methylbenzyl)-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole has also been studied for its potential as an antiparasitic agent. Studies have shown that it is effective against a wide range of parasites, including Leishmania, Trypanosoma, and Plasmodium. It does so by inhibiting the activity of the parasite's enzymes, which are essential for its survival.

properties

IUPAC Name

4-[(4-methylphenyl)methyl]-2-(4-nitrophenyl)imidazo[1,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O2/c1-16-6-8-17(9-7-16)14-25-21-4-2-3-5-22(21)26-15-20(24-23(25)26)18-10-12-19(13-11-18)27(28)29/h2-13,15H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNRQQTYRYOMRNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N4C2=NC(=C4)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-methylbenzyl)-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole

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